KR-30450

Description

Propriétés

Numéro CAS |

172489-10-0 |

|---|---|

Formule moléculaire |

C17H18N2O6 |

Poids moléculaire |

346.3 g/mol |

Nom IUPAC |

1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3/t17-/m1/s1 |

Clé InChI |

NJJPKIPOZSWUHV-QGZVFWFLSA-N |

SMILES isomérique |

C[C@@]1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |

SMILES canonique |

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(1'',3''-dioxolan-2''-yl)-2-methyl-4-(2'-oxo-1'-pyrrolidinyl)-6-nitro-2H-1-benzopyran KR 30450 KR-30450 SKP-450 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of KR-30450: An ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

KR-30450, also known as SKP-450, is a potent, novel benzopyran derivative that functions as an ATP-sensitive potassium (K-ATP) channel opener. Its primary mechanism of action involves the activation of these channels, leading to a range of physiological effects, most notably vasodilation and cardioprotection. This technical guide provides an in-depth analysis of the core mechanism of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its action pathway.

Primary Pharmacological Target: The ATP-Sensitive Potassium (K-ATP) Channel

The definitive molecular target of this compound is the ATP-sensitive potassium (K-ATP) channel. These channels are crucial in linking the metabolic state of a cell to its electrical activity. By opening these channels, this compound facilitates the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of calcium ions (Ca2+) and resulting in the relaxation of smooth muscle and protection of cardiac muscle cells under ischemic conditions.

The action of this compound as a K-ATP channel opener is substantiated by the fact that its effects can be antagonized by glibenclamide (also known as glyburide), a well-established and selective blocker of K-ATP channels.

Signaling Pathway and Physiological Effects

The activation of K-ATP channels by this compound initiates a signaling cascade that results in its observed pharmacological effects.

Quantitative Data on the Efficacy of this compound

Preclinical studies have provided quantitative data on the potency of this compound in various experimental models. The following tables summarize the key findings.

Table 1: In Vitro Vasorelaxant Effects of this compound and its Metabolites

| Compound | EC50 (μmol/L) in Rat Aorta (precontracted with norepinephrine) |

| This compound (SKP-450) | 0.12 |

| KR-30818 (SKP-818) | 0.55 |

| Lemakalim | 0.71 |

| SKP-310 | 5.89 |

Table 2: In Vivo Hemodynamic Effects of this compound and its Metabolite

| Compound | ED20 (μg/kg, i.v.) for decrease in Mean Arterial Pressure (MAP) in rats |

| This compound (SKP-450) | 9.8 |

| KR-30818 (SKP-818) | 11.7 |

| Lemakalim | 22.4 |

Experimental Protocols

The following are summaries of the experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Vasorelaxation Studies

-

Tissue Preparation: Thoracic aortas were isolated from male Sprague-Dawley rats. The endothelium was removed, and the aortas were cut into rings.

-

Experimental Setup: Aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The rings were connected to isometric force transducers to record changes in tension.

-

Protocol: The aortic rings were pre-contracted with norepinephrine. Once a stable contraction was achieved, cumulative concentrations of this compound, its metabolites, or the comparator drug lemakalim were added to the organ bath. The relaxant responses were measured and used to calculate the EC50 values. To confirm the involvement of K-ATP channels, experiments were repeated in the presence of glibenclamide.

In Vivo Hemodynamic Studies in Conscious Rats

-

Animal Preparation: Male spontaneously hypertensive rats were used. Catheters were implanted into the abdominal aorta and vena cava for blood pressure measurement and drug administration, respectively. The animals were allowed to recover from surgery before the experiment.

-

Experimental Protocol: On the day of the experiment, the arterial catheter was connected to a pressure transducer to record mean arterial pressure (MAP) and heart rate (HR). This compound, its metabolites, or lemakalim were administered intravenously at various doses. The changes in MAP and HR were recorded, and the dose required to produce a 20% decrease in MAP (ED20) was calculated. To investigate the mechanism of reflex tachycardia, a separate group of rats was pretreated with the beta-blocker propranolol. The antagonistic effect of glibenclamide on the hypotensive response to this compound was also evaluated.

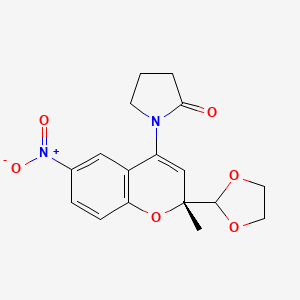

Chemical Structure of this compound

-

IUPAC Name: 1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one

-

Molecular Formula: C17H18N2O6

-

Synonyms: SKP-450

Conclusion

This compound is a potent ATP-sensitive potassium channel opener. Its mechanism of action is centered on the activation of K-ATP channels, leading to membrane hyperpolarization and subsequent reduction in intracellular calcium levels. This results in significant vasodilation and demonstrates cardioprotective potential. The in vitro and in vivo data consistently show its superiority in potency compared to lemakalim. The antagonism of its effects by glibenclamide provides strong evidence for its specific action on K-ATP channels. These characteristics make this compound a subject of significant interest for further research and development in the context of cardiovascular diseases.

KR-30450: A Technical Guide to its Function as an ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450, with the chemical name ((-)-(2R)-2-([1][2]-dioxolan-2-yl)-2-methyl-4-(2-oxopyrrolidin-1-yl)-6-nitro-2H-1-benzopyran), is a potent activator of ATP-sensitive potassium (K-ATP) channels.[1] This technical whitepaper provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction to this compound and ATP-Sensitive Potassium Channels

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are found in various tissues, including the heart, pancreatic beta-cells, and vascular smooth muscle. By opening in response to a decrease in intracellular ATP concentration, K-ATP channels facilitate potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization reduces calcium influx through voltage-gated calcium channels, resulting in effects such as vasodilation and cardioprotection against ischemic injury.

This compound has been identified as a novel and potent K-ATP channel opener, demonstrating significant cardioprotective effects. Its actions are comparable to, and in some aspects more potent than, the well-characterized K-ATP channel opener, lemakalim. The primary mechanism of this compound's therapeutic potential lies in its ability to mimic the cellular response to metabolic stress, thereby preconditioning cells against ischemic damage.

Chemical Structure

The chemical structure of this compound is provided below:

IUPAC Name: 1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one[1]

(A 2D chemical structure image would be placed here in a full whitepaper)

Quantitative Efficacy of this compound

The cardioprotective efficacy of this compound has been quantified in studies using isolated rat hearts subjected to global ischemia. The following tables summarize the key quantitative data, comparing this compound with its major metabolite, KR-30818, and the reference compound, lemakalim.

Table 1: Cardioprotective Potency in Isolated Ischemic Rat Hearts

| Compound | ED₅₀ for Recovery of Predrug Double Product (μM) | Relative Potency vs. Lemakalim |

| This compound | 0.10 | 5.2-fold greater |

| KR-30818 | 0.80 | 0.7-fold |

| Lemakalim | 0.54 | 1.0 |

The double product is an index of myocardial oxygen consumption, calculated as Heart Rate × Left Ventricular Developed Pressure.

Table 2: Effect on Time to Contracture During Ischemia

| Compound | EC₂₅ for Increasing Time to Contracture (μM) | Relative Potency vs. Lemakalim |

| This compound | 1.2 | Greater |

| KR-30818 | 2.1 | Greater |

| Lemakalim | 3.2 | 1.0 |

Time to contracture is the time elapsed from the onset of global ischemia to the point of irreversible muscle shortening.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the direct opening of K-ATP channels, leading to a cascade of downstream cellular events that confer cardioprotection. The experimental workflows to determine the efficacy of this compound typically involve isolated heart perfusion models and biochemical assays to quantify tissue damage.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to cardioprotection.

Experimental Workflow for Cardioprotective Effect Assessment

Caption: Workflow for assessing this compound's cardioprotective effects.

Detailed Experimental Protocols

The following protocols are based on standard methodologies for evaluating the cardioprotective effects of K-ATP channel openers in an isolated heart model.

Langendorff Isolated Heart Perfusion

This protocol is for assessing the effect of this compound on the hemodynamic function of an isolated rat heart subjected to ischemia and reperfusion.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Krebs-Henseleit bicarbonate buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose), gassed with 95% O₂ and 5% CO₂ to maintain pH 7.4.

-

Langendorff perfusion apparatus

-

Pressure transducer and recording system

Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

-

Mount the heart on the Langendorff apparatus via aortic cannulation.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

-

Allow the heart to stabilize for a period of 20-30 minutes.

-

Introduce this compound into the perfusate at the desired concentrations for a specified period before inducing ischemia.

-

Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

-

Reperfuse the heart with the oxygenated buffer (with or without this compound) for a specified period (e.g., 60 minutes).

-

Continuously monitor and record left ventricular developed pressure (LVDP) and heart rate throughout the experiment.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the extent of cell membrane damage by measuring the release of LDH into the coronary effluent.

Materials:

-

Coronary effluent collected during the reperfusion phase of the Langendorff experiment.

-

Commercially available LDH cytotoxicity assay kit.

-

Microplate reader.

Procedure:

-

Collect samples of the coronary effluent at various time points during the reperfusion period.

-

Centrifuge the samples to remove any particulate matter.

-

Follow the manufacturer's instructions for the LDH assay kit. This typically involves: a. Adding a specific volume of the supernatant to a 96-well plate. b. Adding the assay reagent, which contains the substrate for the LDH enzyme. c. Incubating the plate at room temperature for a specified time, protected from light. d. Adding a stop solution to terminate the reaction.

-

Measure the absorbance of the samples at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the amount of LDH released, which is proportional to the degree of cell death.

Measurement of Time to Contracture

This measurement determines the time it takes for the heart to enter an irreversible state of contracture during ischemia.

Procedure:

-

During the global ischemia phase of the Langendorff protocol, continuously monitor the left ventricular pressure.

-

"Time to contracture" is defined as the time from the onset of ischemia to the point where the diastolic pressure rises to 50% of the pre-ischemic developed pressure.

-

Record this time for each experimental group to assess the protective effect of this compound in delaying ischemic contracture.

Conclusion

This compound is a potent ATP-sensitive potassium channel opener with significant cardioprotective properties. Its ability to improve cardiac function, reduce cell death, and delay the onset of ischemic contracture makes it a promising candidate for further investigation in the context of ischemic heart disease. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other K-ATP channel modulators.

References

An In-depth Technical Guide to KR-30450: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450 is a potent and selective ATP-sensitive potassium (K-ATP) channel opener belonging to the benzopyran class of molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a bronchodilator. Detailed experimental protocols for studying its effects on airway smooth muscle are provided, along with a summary of its pharmacological data. Furthermore, this guide illustrates the key signaling pathway and experimental workflow through detailed diagrams, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one, is a chiral benzopyran derivative.[1] Its chemical structure is characterized by a chromene core, a dioxolane ring, a methyl group at the chiral center, a nitro group, and a pyrrolidinone substituent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one | [1] |

| Molecular Formula | C₁₇H₁₈N₂O₆ | [1] |

| Molecular Weight | 346.3 g/mol | [1] |

| CAS Number | 172489-10-0 | [1] |

| SMILES | CC1(OC2=CC(=CC=C2C(=C1)N3CCCC3=O)--INVALID-LINK--[O-])C4OCCO4 | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (K-ATP) channels in smooth muscle cells. The opening of these channels leads to the efflux of potassium ions (K⁺) from the cell, causing hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca²⁺) into the cell. The subsequent decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle. This mechanism underlies the potent bronchodilatory effects of this compound.

The relaxant action of this compound is significantly attenuated by glibenclamide, a selective blocker of K-ATP channels, which provides strong evidence for its mechanism of action.

Pharmacological Data

Studies on isolated guinea pig bronchi have demonstrated the potent relaxant effects of this compound and its metabolite, KR-30818. The following table summarizes the half-maximal effective concentration (EC₅₀) values against contractions induced by histamine (B1213489) and prostaglandin (B15479496) F₂α.

Table 2: Bronchodilatory Potency of this compound and Related Compounds

| Compound | Spasmogen | EC₅₀ (μM) |

| This compound | Histamine (10⁻⁵ M) | 0.108 ± 0.077 |

| KR-30818 | Histamine (10⁻⁵ M) | 0.403 ± 0.023 |

| Lemakalim | Histamine (10⁻⁵ M) | 0.968 ± 0.036 |

| This compound | Prostaglandin F₂α (3x10⁻⁶ M) | 0.018 ± 0.001 |

| KR-30818 | Prostaglandin F₂α (3x10⁻⁶ M) | 0.028 ± 0.003 |

| Lemakalim | Prostaglandin F₂α (3x10⁻⁶ M) | 0.138 ± 0.019 |

Experimental Protocols

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, the synthesis of analogous benzopyran potassium channel openers generally involves a multi-step process. A general approach often includes the construction of the chromene core, followed by the introduction of the necessary functional groups at the C2, C4, and C6 positions. Chiral separation techniques, such as chiral chromatography, are crucial for isolating the desired (R)-enantiomer.[4][][6]

Purification and Analysis

Purification of chiral benzopyran compounds like this compound typically employs chromatographic techniques. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases are common methods for separating enantiomers and achieving high purity.[4][][6]

Analytical methods to confirm the structure and purity of the synthesized compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition.

In Vitro Bronchodilator Assay: Guinea Pig Tracheal Ring Preparation

This protocol describes the methodology for assessing the bronchodilatory effects of this compound on isolated guinea pig tracheal rings.[7][8]

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1)

-

Contractile agents (e.g., histamine, prostaglandin F₂α)

-

This compound and other test compounds

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Dissection: Euthanize a guinea pig and carefully dissect the trachea. Place the trachea in cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the trachea of adhering connective tissue and cut it into rings of 3-4 mm in width.

-

Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. Connect the upper hook to an isometric force transducer.

-

Equilibration: Apply an optimal resting tension (e.g., 1.0 g) to the rings and allow them to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Contraction: Induce a stable, submaximal contraction using a contractile agent (e.g., 10⁻⁵ M histamine).

-

Drug Administration: Once the contraction has reached a plateau, add this compound in a cumulative concentration-response manner (e.g., from 10⁻⁹ M to 10⁻⁵ M). Allow the tissue to reach a stable response at each concentration before adding the next.

-

Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-induced contraction. Calculate the EC₅₀ value for this compound.

References

- 1. Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure | Semantic Scholar [semanticscholar.org]

- 3. Screening Models of Bronchodilator | PPTX [slideshare.net]

- 4. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]

- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

No Publicly Available Information Found for KR-30450

A comprehensive search for the synthesis and formulation of a compound designated KR-30450 has yielded no publicly available scientific literature, chemical structures, or experimental protocols. Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.

Without access to the fundamental chemical identity and structure of this compound, the core requirements of the requested technical guide, including data presentation on its synthesis and formulation, detailed experimental methodologies, and visualization of related pathways, cannot be fulfilled.

It is possible that this compound is an internal compound designation within a private research and development setting and has not been disclosed in the public domain. Should information regarding the chemical structure and relevant research on this compound become publicly available, the generation of the requested technical guide can be revisited.

KR-30450: An In-Depth Technical Guide on its Effects on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450, also known as SKP-450, is a potent activator of ATP-sensitive potassium (KATP) channels. This technical guide provides a comprehensive overview of the effects of this compound on vascular smooth muscle. It includes a detailed summary of its vasorelaxant and antihypertensive properties, the underlying signaling pathways, and standardized experimental protocols for its investigation. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and blood pressure. The contractility of vascular smooth muscle cells (VSMCs) is primarily regulated by the intracellular calcium concentration ([Ca2+]i). Agents that reduce [Ca2+]i in VSMCs induce vasodilation and lower blood pressure. One important class of ion channels involved in the regulation of VSMC membrane potential and calcium influx is the ATP-sensitive potassium (KATP) channel.

This compound is a novel benzopyran derivative that has been identified as a potent KATP channel opener.[1] By activating these channels in VSMCs, this compound leads to membrane hyperpolarization, which in turn inhibits voltage-gated Ca2+ channels, reduces Ca2+ influx, and ultimately causes vasorelaxation. This mechanism of action makes this compound a promising candidate for the treatment of cardiovascular diseases such as hypertension and angina pectoris.[2]

Quantitative Data on the Effects of this compound

The vasorelaxant and antihypertensive effects of this compound have been quantified in various preclinical studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Vasorelaxant Potency of this compound (SKP-450) [1]

| Vascular Tissue | Species | EC50 (nM) |

| Coronary Artery | Canine | 3.2 ± 0.6 |

| Basilar Artery | Rabbit | 11.2 ± 2.5 |

| Vertebral Artery | Rabbit | 15.8 ± 3.1 |

EC50 values represent the concentration of this compound required to produce 50% of its maximal relaxant effect.

Table 2: In Vivo Antihypertensive Potency of this compound (SKP-450) [3]

| Animal Model | Administration | ED20 (mg/kg) |

| Spontaneously Hypertensive Rats (SHRs) | Oral | 0.021 |

| Renal Hypertensive Rats (RHRs) | Oral | 0.013 |

| DOCA/salt-induced Hypertensive Rats (DHRs) | Oral | 0.024 |

| Normotensive Rats (NRs) | Oral | 0.034 |

| Anesthetized Beagle Dogs | Intraduodenal | 0.007 |

ED20 values represent the dose of this compound required to produce a 20% reduction in mean arterial blood pressure.

Signaling Pathway of this compound in Vascular Smooth Muscle

The primary mechanism of action of this compound is the activation of KATP channels in the plasma membrane of vascular smooth muscle cells. This initiates a signaling cascade that leads to vasorelaxation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on vascular smooth muscle.

Isometric Tension Measurement in Isolated Arterial Rings

This protocol is used to assess the direct vasorelaxant effects of this compound on isolated blood vessels.

1. Tissue Preparation:

-

Euthanize the experimental animal (e.g., dog, rabbit, or rat) in accordance with institutional guidelines.

-

Carefully dissect the desired artery (e.g., coronary, basilar, or aorta) and place it in cold, oxygenated physiological salt solution (PSS). The composition of a typical PSS (Krebs-Henseleit solution) is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

-

Clean the artery of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick.

2. Experimental Setup:

-

Mount the arterial rings in an organ bath containing PSS, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.

3. Protocol:

-

Equilibrate the rings under a resting tension of 1-2 g for 60-90 minutes, replacing the PSS every 15-20 minutes.

-

After equilibration, induce a stable contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).

-

Once the contraction has reached a plateau, add this compound in a cumulative manner to obtain a concentration-response curve.

-

To confirm the involvement of KATP channels, pre-incubate the arterial rings with a KATP channel blocker, such as glibenclamide (e.g., 10 µM), for 20-30 minutes before adding the vasoconstrictor and this compound.[1]

4. Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the pre-contraction tension.

-

Calculate the EC50 value from the concentration-response curve using a non-linear regression analysis.

86Rb+ Efflux Assay

This assay is used to provide direct evidence of potassium channel opening in vascular tissue.

1. Tissue Preparation:

-

Prepare arterial rings as described in the isometric tension measurement protocol.

2. Loading with 86Rb+:

-

Incubate the arterial rings in PSS containing 86RbCl (a radioactive tracer for K+) for 2-3 hours at 37°C to allow for the uptake of the tracer.

3. Efflux Measurement:

-

After loading, wash the rings with non-radioactive PSS to remove extracellular 86Rb+.

-

Transfer the rings through a series of vials containing non-radioactive PSS at timed intervals (e.g., every 2 minutes) to collect the effluxed 86Rb+.

-

After a stable baseline efflux is established, expose the rings to this compound (e.g., 0.1 and 1.0 µM).[1]

-

To confirm the role of KATP channels, perform experiments in the presence of glibenclamide.[1]

-

At the end of the experiment, measure the remaining radioactivity in the tissue.

4. Data Analysis:

-

Determine the radioactivity in each collected sample and in the tissue using a gamma counter.

-

Calculate the rate of 86Rb+ efflux for each time point and express it as a fraction of the total radioactivity in the tissue at that time.

-

Compare the efflux rates before and after the addition of this compound.

Electrophysiological Recording (Patch-Clamp)

This technique allows for the direct measurement of ion channel activity in single vascular smooth muscle cells.

1. Cell Isolation:

-

Enzymatically digest a segment of the desired artery to isolate single VSMCs.

2. Recording:

-

Use the whole-cell patch-clamp technique to record K+ currents from the isolated VSMCs.

-

The extracellular solution should contain (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, and glucose 10 (pH adjusted to 7.4).

-

The intracellular (pipette) solution should contain (in mM): KCl 140, MgCl2 1, EGTA 10, HEPES 10, and ATP as required (pH adjusted to 7.2).

-

Apply this compound to the bath solution and record the changes in the whole-cell K+ current.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for investigating the vascular effects of this compound and the logical relationship between the experimental findings.

Conclusion

This compound is a potent KATP channel opener with significant vasorelaxant and antihypertensive effects. Its mechanism of action is well-defined and involves the hyperpolarization of vascular smooth muscle cells, leading to a reduction in intracellular calcium and subsequent relaxation of the blood vessel. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other KATP channel activators as potential therapeutic agents for cardiovascular diseases.

References

- 1. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]

- 2. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]

Cardioprotective Effects of KR-30450: A Technical Overview for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cardioprotective effects of KR-30450, a novel ATP-sensitive potassium (KATP) channel opener, in preclinical models of myocardial ischemia-reperfusion (I/R) injury. The data presented is collated from published preclinical studies, offering a comprehensive resource for researchers in cardiovascular drug discovery and development.

Core Findings: this compound Demonstrates Potent Cardioprotection

This compound has been shown to exert significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action is attributed to the opening of ATP-sensitive potassium (KATP) channels, a well-established target for cardioprotection. The protective effects of this compound are reversed by the selective KATP channel blocker, glyburide, confirming its mode of action.[1]

Quantitative Analysis of Cardioprotective Efficacy

The following tables summarize the key quantitative data from a pivotal study comparing the cardioprotective effects of this compound, its major metabolite KR-30818, and the prototype KATP channel opener, lemakalim, in an isolated rat heart model of global ischemia-reperfusion.

Table 1: Improvement of Reperfusion Cardiac Function [1]

| Compound | ED50 for recovering pre-drug double product (μM) | Potency relative to Lemakalim |

| This compound | 0.10 | 5.2-fold greater |

| KR-30818 | 0.80 | 0.7-fold |

| Lemakalim | 0.54 | 1.0 |

ED50: The concentration of a drug that gives half-maximal response. Double product is an index of myocardial oxygen consumption, calculated as (Left Ventricular Developed Pressure x Heart Rate) / 1000.

Table 2: Attenuation of Myocardial Injury Markers [1]

| Parameter | This compound | KR-30818 | Lemakalim |

| Attenuation of Reperfusion Contracture | Potency greater than Lemakalim | Potency equal to Lemakalim | Standard |

| Attenuation of Lactate (B86563) Dehydrogenase (LDH) Release | Potency greater than Lemakalim | Potency equal to Lemakalim | Standard |

Table 3: Effect on Time to Contracture (TTC) During Ischemia [1]

| Compound | EC25 for increasing TTC (μM) | Potency relative to Lemakalim |

| This compound | 1.2 | Greater |

| KR-30818 | 2.1 | Greater |

| Lemakalim | 3.2 | Standard |

EC25: The concentration of a drug that produces a 25% of the maximal possible effect.

Experimental Protocols

The following section details the methodology for a key experiment used to evaluate the cardioprotective effects of this compound.

Isolated Langendorff-Perfused Rat Heart Model of Global Ischemia-Reperfusion

This ex vivo model is a standard for assessing the direct effects of pharmacological agents on the heart, independent of systemic influences.

1. Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).

-

A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

2. Langendorff Perfusion Setup:

-

The aorta is cannulated on a Langendorff apparatus.

-

The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

-

A latex balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate.

3. Experimental Groups:

-

Control Group: Hearts are subjected to a stabilization period followed by global ischemia and reperfusion without any drug treatment.

-

This compound Group: After stabilization, hearts are perfused with this compound at various concentrations for a defined period before the induction of ischemia.

-

This compound + Glyburide Group: Hearts are co-perfused with this compound and a KATP channel blocker (glyburide) to confirm the mechanism of action.

-

Lemakalim Group: A positive control group treated with a known KATP channel opener.

4. Ischemia-Reperfusion Protocol:

-

Stabilization: Hearts are allowed to stabilize for a period of 15-20 minutes.

-

Drug Perfusion: Hearts in the treatment groups are perfused with the respective drugs for a specified duration (e.g., 10-15 minutes).

-

Global Ischemia: Perfusion is stopped for a defined period (e.g., 30 minutes) to induce global ischemia.

-

Reperfusion: Perfusion is restored for a longer duration (e.g., 45-60 minutes).

5. Data Collection and Analysis:

-

Cardiac Function: LVDP and heart rate are continuously monitored throughout the experiment. The double product is calculated.

-

Myocardial Injury: Coronary effluent is collected during reperfusion to measure the release of lactate dehydrogenase (LDH), a marker of cell death.

-

Infarct Size Measurement: At the end of the experiment, the heart may be sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

Visualizing the Mechanisms and Methods

Experimental Workflow: Langendorff Ischemia-Reperfusion Model

Caption: Workflow of the Langendorff isolated heart model for I/R injury.

Signaling Pathway of Cardioprotection by KATP Channel Opening

Caption: Signaling cascade of cardioprotection via KATP channel activation.

References

Unveiling KR-30450: An In-depth Technical Guide on a Novel ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450 is a novel and potent ATP-sensitive potassium (KATP) channel opener that has demonstrated significant vasorelaxant and cardioprotective effects in early preclinical studies. This technical guide provides a comprehensive overview of the initial research and discovery surrounding this compound, including its mechanism of action, pharmacological effects, and the experimental protocols used in its early evaluation. All quantitative data from these foundational studies are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document serves as a core resource for researchers and professionals in drug development interested in the therapeutic potential of KATP channel modulation.

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. The opening of these channels leads to potassium efflux and hyperpolarization, which in turn reduces the activity of voltage-gated calcium channels. This mechanism is particularly important in smooth and cardiac muscle, where it promotes relaxation and confers protection against ischemic injury.

This compound, developed by the Korea Research Institute of Chemical Technology (KRICT), has emerged as a promising KATP channel opener. Early research indicates that it possesses greater potency than existing agents like lemakalim and exhibits significant cardioprotective properties. This guide will delve into the foundational scientific data that characterizes this compound.

Discovery and Synthesis

Initial synthesis and discovery details for this compound are not yet publicly available in the reviewed literature. This section will be updated as more information becomes accessible.

Mechanism of Action

This compound functions as a selective opener of ATP-sensitive potassium (KATP) channels. This mechanism of action has been elucidated through studies demonstrating its potent relaxant effects on smooth muscle, which are significantly attenuated by glibenclamide, a selective KATP channel blocker.

The opening of KATP channels by this compound leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately leading to the relaxation of smooth muscle and exerting a cardioprotective effect.

Signaling Pathway of this compound in Smooth Muscle Relaxation

Pharmacological Effects

Vasorelaxant Effects

In early studies, this compound demonstrated potent relaxant effects on guinea pig bronchi smooth muscle. Its efficacy was compared against its metabolite, KR-30818, and another KATP channel opener, lemakalim, in tissues contracted with histamine (B1213489) and prostaglandin (B15479496) F2α.

Table 1: Comparative Relaxant Effects of this compound, KR-30818, and Lemakalim on Guinea Pig Bronchi

| Spasmogen | Compound | EC50 (μM) |

| Histamine (10⁻⁵ M) | This compound | 0.108 ± 0.077 |

| KR-30818 | 0.403 ± 0.023 | |

| Lemakalim | 0.968 ± 0.036 | |

| Prostaglandin F2α (3x10⁻⁶ M) | This compound | 0.018 ± 0.001 |

| KR-30818 | 0.028 ± 0.003 | |

| Lemakalim | 0.138 ± 0.019 |

The data clearly indicates that this compound is significantly more potent than both its metabolite and lemakalim in relaxing pre-contracted bronchial smooth muscle.

Cardioprotective Effects

This compound has been shown to exert more potent cardioprotective effects than lemakalim. It significantly improves cardiac function upon reperfusion and attenuates reperfusion contracture and the release of lactate (B86563) dehydrogenase, a marker of cellular damage.

Detailed quantitative data on the cardioprotective effects of this compound are not available in the currently accessible literature but are suggested by the title of a key research paper. This section will be updated upon retrieval of the full-text article.

Experimental Protocols

Guinea Pig Bronchi Relaxation Assay[1]

This section outlines the methodology used to assess the vasorelaxant properties of this compound.

Experimental Workflow:

Methodology:

-

Tissue Preparation: Bronchial rings were isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 gas mixture. The tissues were allowed to equilibrate for 60 minutes under a resting tension of 1g.

-

Induction of Contraction: A stable contraction was induced using either histamine (10⁻⁵ M) or prostaglandin F2α (3x10⁻⁶ M).

-

Treatment: Once a stable plateau of contraction was achieved, this compound, KR-30818, or lemakalim were added to the organ baths in a cumulative manner to obtain concentration-response curves.

-

Data Analysis: The relaxant responses were expressed as a percentage of the induced contraction. EC50 values (the concentration of the compound that produces 50% of the maximal response) were calculated.

-

Blocker Study: To confirm the involvement of KATP channels, some tissues were pre-treated with glibenclamide (10⁻⁶ M) for 20 minutes before the addition of the contracting agent and subsequent treatment with the potassium channel openers.

Conclusion and Future Directions

The early research on this compound establishes it as a potent ATP-sensitive potassium channel opener with significant vasorelaxant and potential cardioprotective effects that surpass those of lemakalim. The clear, concentration-dependent relaxation of bronchial smooth muscle and its antagonism by glibenclamide provide strong evidence for its mechanism of action.

Further in-depth studies are warranted to fully characterize the pharmacological profile of this compound. The promising early data, particularly concerning its cardioprotective potential, suggests that this compound could be a valuable candidate for further development in the treatment of cardiovascular diseases, such as angina and hypertension, and potentially other conditions where KATP channel modulation is beneficial. The synthesis of this compound and a more detailed investigation into its pharmacokinetics and safety profile are critical next steps in its developmental pathway.

Potential Therapeutic Applications of KR-30450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-30450, a novel benzopyran derivative, has demonstrated significant potential as a therapeutic agent through its action as a potent ATP-sensitive potassium (K-ATP) channel opener. Preclinical studies have highlighted its efficacy as a vasodilator, bronchodilator, and cardioprotective agent, often exhibiting greater potency than the established potassium channel opener, lemakalim. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical pharmacology, and early clinical development. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising compound.

Introduction

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential.[1][2] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle and reduction in cellular activity.[1][2] Compounds that activate K-ATP channels, known as potassium channel openers (KCOs), have therapeutic applications in a range of conditions, including hypertension, asthma, and ischemic heart disease. This compound has emerged as a highly potent KCO with a promising preclinical profile.

Mechanism of Action

This compound exerts its pharmacological effects by directly opening ATP-sensitive potassium channels. This has been demonstrated in various cell types, including vascular and bronchial smooth muscle cells, as well as cardiomyocytes. The opening of K-ATP channels by this compound is selectively inhibited by the sulfonylurea drug glibenclamide, a well-known blocker of these channels, confirming its specific mechanism of action.[3][4] The resulting hyperpolarization of the cell membrane leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and cellular protection.

Preclinical Pharmacology

Vasodilatory Effects

This compound is a potent vasodilator. Early clinical evaluation in healthy volunteers, where the compound was referred to as SKP-450, demonstrated dose-dependent changes in hemodynamic parameters consistent with vasodilation.[5] This included significant reductions in diastolic blood pressure and total peripheral resistance, accompanied by reflex tachycardia.[5]

Bronchodilatory Effects

In preclinical studies using guinea pig bronchi, this compound demonstrated potent relaxant effects against contractions induced by various spasmogens, including histamine (B1213489) and prostaglandin (B15479496) F2α.[3][4] Notably, this compound was found to be more potent than both its active metabolite, KR-30818, and the established potassium channel opener, lemakalim.[3][4]

Cardioprotective Effects

This compound has shown significant cardioprotective effects in models of myocardial ischemia-reperfusion injury.[6][7] In isolated rat hearts, this compound and its metabolite, KR-30818, improved the recovery of cardiac function after ischemia, attenuated reperfusion-induced contracture, and reduced the release of lactate (B86563) dehydrogenase, an indicator of cell damage.[7][8] The cardioprotective effects of this compound were reversible with the K-ATP channel blocker glibenclamide, confirming the mechanism of action.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound and its metabolite, KR-30818, in comparison to lemakalim.

Table 1: Bronchodilatory Activity in Guinea Pig Bronchi [3][4]

| Spasmogen | Compound | EC50 (μM) |

| Histamine (10⁻⁵ M) | This compound | 0.108 ± 0.077 |

| KR-30818 | 0.403 ± 0.023 | |

| Lemakalim | 0.968 ± 0.036 | |

| Prostaglandin F2α (3x10⁻⁶ M) | This compound | 0.018 ± 0.001 |

| KR-30818 | 0.028 ± 0.003 | |

| Lemakalim | 0.138 ± 0.019 |

Table 2: Cardioprotective Effects in Isolated Rat Hearts [7][8]

| Parameter | Compound | ED50 (μM) |

| Recovery of Predrug Double Product | This compound | 0.10 |

| KR-30818 | 0.80 | |

| Lemakalim | 0.54 |

Experimental Protocols

Guinea Pig Bronchial Smooth Muscle Relaxation

This protocol is based on methodologies described for studying airway smooth muscle relaxation.

-

Tissue Preparation: Male Hartley guinea pigs are euthanized. The tracheas are excised and placed in Krebs-Henseleit solution. Bronchial rings of 2-3 mm in width are prepared.

-

Organ Bath Setup: The bronchial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record changes in tension.

-

Contraction and Relaxation Studies: The bronchial rings are pre-contracted with a spasmogen such as histamine or prostaglandin F2α. Once a stable contraction is achieved, cumulative concentrations of this compound, KR-30818, or lemakalim are added to the organ bath to elicit relaxation.

-

Data Analysis: The relaxant response is expressed as a percentage of the pre-contraction induced by the spasmogen. EC50 values are calculated from the concentration-response curves.

Isolated Rat Heart Ischemia-Reperfusion Injury (Langendorff Model)

This protocol is based on standard Langendorff heart perfusion methods.

-

Heart Isolation: Male Sprague-Dawley rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus via the aorta.

-

Perfusion: The hearts are retrogradely perfused with Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

-

Ischemia-Reperfusion Protocol: After an equilibration period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes). This is followed by a period of reperfusion (e.g., 120 minutes) where the buffer flow is restored. This compound is administered before ischemia or during reperfusion, depending on the study design.

-

Functional Assessment: Left ventricular developed pressure (LVDP) and heart rate are continuously monitored to assess cardiac function.

-

Biochemical Analysis: Coronary effluent is collected to measure lactate dehydrogenase (LDH) release as an index of myocardial injury.

References

- 1. ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alspi.com [alspi.com]

- 6. worthington-biochem.com [worthington-biochem.com]

- 7. Cryo-EM structure of the ATP-sensitive potassium channel illuminates mechanisms of assembly and gating | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

The Role of KR-30450 in Modulating Cellular Excitability: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the direct effects of KR-30450 on cellular excitability parameters such as resting membrane potential and action potential firing rates. Furthermore, detailed experimental protocols from primary studies on this compound are not readily accessible. Therefore, this guide provides a comprehensive overview based on the established mechanism of action for this compound as a potent ATP-sensitive potassium (KATP) channel opener and draws upon data from studies of other well-characterized KATP channel openers to illustrate the expected physiological effects. The provided experimental protocols are generalized based on standard methodologies in the field.

Introduction

Cellular excitability, the ability of a cell to generate an action potential in response to a stimulus, is a fundamental process in physiology, particularly in the nervous, muscular, and endocrine systems. This process is tightly regulated by the flux of ions across the cell membrane through various ion channels. Among these, ATP-sensitive potassium (KATP) channels play a critical role in coupling the metabolic state of a cell to its electrical activity. This compound is a potent KATP channel opener, and understanding its role in modulating cellular excitability is of significant interest for researchers in drug development and various fields of biomedical science.

This technical guide provides an in-depth overview of the core principles underlying the action of this compound. It details the molecular mechanism of KATP channel activation, presents expected quantitative effects on cellular excitability based on the actions of similar compounds, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Mechanism of Action: KATP Channel Activation

This compound exerts its effects by directly activating ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.

Signaling Pathway of KATP Channel Opening by this compound:

Caption: Mechanism of this compound action on KATP channels.

Under normal physiological conditions, high intracellular ATP concentrations bind to the Kir6.x subunit, leading to channel closure. This compound, like other KATP channel openers, is thought to bind to the SUR subunit. This binding event induces a conformational change in the channel complex that overrides the inhibitory effect of ATP, leading to an increase in the channel's open probability. The subsequent efflux of potassium ions down their electrochemical gradient drives the cell membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization and a decrease in cellular excitability.

Quantitative Data on the Effects of KATP Channel Openers

While specific data for this compound is limited, the following tables summarize the typical quantitative effects of KATP channel openers on smooth muscle relaxation and cellular electrophysiology. These values are provided for illustrative purposes and may not be directly representative of this compound's potency.

Table 1: Relaxant Effects of KATP Channel Openers on Guinea Pig Bronchi

| Agonist | Contractile Agent | EC50 (µM) |

| This compound | Histamine (B1213489) (10⁻⁵ M) | 0.108 ± 0.077 |

| This compound | Prostaglandin (B15479496) F₂α (3x10⁻⁶ M) | 0.018 ± 0.001 |

| Lemakalim | Histamine (10⁻⁵ M) | 0.968 ± 0.036 |

| Lemakalim | Prostaglandin F₂α (3x10⁻⁶ M) | 0.138 ± 0.019 |

Data for this compound and Lemakalim are from studies on guinea pig bronchi and are presented as mean ± SEM.

Table 2: Expected Electrophysiological Effects of KATP Channel Openers

| Parameter | Expected Effect | Typical Magnitude of Change |

| Resting Membrane Potential | Hyperpolarization | -5 to -20 mV |

| Action Potential Duration | Shortening | 10 - 30% reduction |

| Action Potential Firing Rate | Decrease | Dependent on stimulus intensity |

| Input Resistance | Decrease | 10 - 40% reduction |

These are generalized values based on the known effects of various KATP channel openers on different excitable cells (e.g., neurons, cardiomyocytes, smooth muscle cells).

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the effects of KATP channel openers like this compound.

Isolated Tissue Bath for Smooth Muscle Relaxation

This protocol is used to assess the relaxant effect of a compound on pre-contracted smooth muscle tissue.

Experimental Workflow:

Caption: Workflow for isolated tissue bath experiments.

Methodology:

-

Tissue Preparation: Guinea pigs are euthanized, and the trachea is carefully dissected and placed in cold Krebs-Henseleit solution. The trachea is cleaned of connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: Tracheal rings are mounted between two stainless steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.

-

Contraction: A stable contraction is induced by adding a contractile agent such as histamine or prostaglandin F₂α to the organ bath.

-

Compound Administration: Once a stable plateau of contraction is reached, this compound is added to the bath in a cumulative concentration-dependent manner.

-

Data Acquisition: Changes in isometric tension are continuously recorded using a data acquisition system.

-

Data Analysis: The relaxant effect at each concentration is expressed as a percentage of the maximal contraction induced by the contractile agent. A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Patch-Clamp Electrophysiology for Cellular Excitability

This protocol is used to measure the direct effects of a compound on the electrical properties of single cells.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp experiments.

Methodology:

-

Cell Preparation: Excitable cells (e.g., primary neurons, cultured cell lines) are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to form micropipettes with a tip resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording Setup: The coverslip with cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

-

Seal Formation: The micropipette, filled with intracellular solution, is brought into contact with the cell membrane of a single cell, and gentle suction is applied to form a high-resistance seal (GΩ seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition:

-

Current-Clamp Mode: The membrane potential is recorded. A series of depolarizing current steps are injected to elicit action potentials. This is done before and after the application of this compound to the extracellular solution.

-

Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the currents flowing across the membrane are recorded. This allows for the study of specific ion channel currents.

-

-

Data Analysis: Changes in resting membrane potential, action potential threshold, amplitude, duration, and firing frequency are analyzed and compared between baseline and post-drug conditions.

Conclusion

This compound is a potent activator of ATP-sensitive potassium channels. By opening these channels, it causes an efflux of potassium ions, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability. This mechanism underlies its observed effects, such as the relaxation of smooth muscle. While specific quantitative data on its effects on neuronal and other excitable cells are not widely available, the established principles of KATP channel function provide a strong framework for predicting its modulatory role. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to further elucidate the precise effects of this compound on cellular excitability. Further research is warranted to fully characterize the electrophysiological profile of this compound and its potential therapeutic applications.

A Comprehensive Technical Review of Potassium Channel Openers

This in-depth technical guide provides a comprehensive review of the literature on potassium channel openers for researchers, scientists, and drug development professionals. The guide details the core mechanisms, summarizes quantitative data, outlines key experimental protocols, and visualizes the intricate signaling pathways involved in the action of these compounds.

Introduction to Potassium Channel Openers

Potassium (K+) channels are the most diverse group of ion channels, playing a critical role in regulating the membrane potential of excitable and non-excitable cells.[1][2] By controlling the efflux of K+ ions, these channels influence a wide array of physiological processes, including neuronal excitability, muscle contraction, hormone secretion, and cell volume regulation.[3][4] Potassium channel openers (KCOs) are a heterogeneous class of pharmacological agents that activate these channels, leading to membrane hyperpolarization and a decrease in cellular excitability.[5][6] This fundamental mechanism of action underlies their therapeutic potential in a variety of disorders characterized by cellular hyperexcitability, such as hypertension, epilepsy, and pain.[7][8]

The major families of potassium channels targeted by openers include:

-

ATP-sensitive potassium (KATP) channels: These channels are metabolic sensors that couple the energetic state of the cell to its electrical activity.[9][10] They are crucial in tissues like pancreatic β-cells, cardiac and smooth muscle, and neurons.[11]

-

Voltage-gated potassium (KCNQ/Kv7) channels: This family of channels, particularly KCNQ2-5, underlies the M-current, a key regulator of neuronal excitability.[3][12][13]

-

Calcium-activated potassium (BK) channels: These large-conductance channels are activated by both membrane depolarization and intracellular calcium, playing a vital role in processes like neurotransmitter release and smooth muscle tone.[14][15][16]

This guide will delve into the specifics of these channel families, the compounds that modulate them, the experimental methods used to study them, and the signaling pathways they influence.

Quantitative Data on Potassium Channel Openers

The potency and efficacy of potassium channel openers are typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values. These values are crucial for comparing the activity of different compounds and for understanding their structure-activity relationships. The following tables summarize key quantitative data for various KCOs across different channel subtypes.

| KATP Channel Opener | Channel Subtype | Assay Type | EC50 (µM) | Reference |

| Diazoxide (B193173) | Kir6.2/SUR1 | Electrophysiology | ~10-100 | [17] |

| Pinacidil (B1677893) | Kir6.2/SUR1 | Electrophysiology | ~1-10 | [17] |

| Cromakalim | Aortic Rings | Vasorelaxation | Varies | [18] |

| Nicorandil | Various | Multiple | Varies | [6] |

Table 1: Potency of KATP Channel Openers. This table presents the EC50 values for common KATP channel openers on different channel subtypes and in various experimental systems.

| KCNQ Channel Blocker | Channel Subtype | IC50 (µM) | Reference |

| Linopirdine | KCNQ2/KCNQ3 | ~5 | [8] |

| XE991 | KCNQ2/KCNQ3 | ~1 | [8] |

| ML252 | KCNQ2 | 0.069 | [19] |

| ML252 | KCNQ1 | 2.92 | [19] |

| ML252 | KCNQ1/E1 | 8.12 | [19] |

| ML252 | KCNQ2/Q3 | 0.12 | [19] |

| ML252 | KCNQ4 | 0.20 | [19] |

Table 2: Potency of KCNQ Channel Blockers. While the focus is on openers, understanding the pharmacology of blockers provides a comparative context. This table shows IC50 values for well-characterized KCNQ channel blockers.

| BK Channel Opener | Assay Type | EC50 (µM) | Reference |

| NS11021 | Electrophysiology | Varies | [20] |

| Aldosterone | wt BK channels | ~3 | [21] |

| Lithocholate | β1-containing BK channels | 46 | [21] |

| Bendroflumethiazide | hslo-HEK293 cells | Varies | [22] |

| Acetazolamide | hslo-HEK293 cells | Varies | [22] |

Table 3: Potency of BK Channel Openers. This table highlights the EC50 values for a selection of BK channel openers, demonstrating the diversity in their potency.

Key Experimental Protocols

The characterization of potassium channel openers relies on a variety of specialized experimental techniques. The two most fundamental methods are patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity with high temporal and voltage resolution.[23] It provides detailed information about how a compound affects channel gating, conductance, and kinetics.

Detailed Methodology:

-

Cell Preparation: Culture cells expressing the potassium channel of interest (e.g., HEK293, CHO, or primary neurons) on glass coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The ideal resistance is typically 3-5 MΩ when filled with the internal solution.[24] Fire-polish the tip to ensure a smooth surface for sealing.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose. Adjust pH to 7.3 with NaOH.[24]

-

Internal (Pipette) Solution (in mM): Varies depending on the channel and experimental goals, but a typical solution contains a high concentration of potassium (e.g., 140 KCl), a calcium buffer (e.g., EGTA), HEPES for pH buffering, and ATP/GTP to maintain cell health.

-

-

Gigaohm Seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).[24]

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition:

-

Voltage-Clamp Mode: Hold the membrane potential at a specific voltage (e.g., -80 mV) and apply voltage steps or ramps to elicit channel opening. Record the resulting ionic currents. The effect of a KCO is observed as an increase in outward current at a given voltage.

-

Current-Clamp Mode: Inject a known amount of current and measure the resulting changes in membrane potential. A KCO will cause hyperpolarization of the resting membrane potential.

-

-

Compound Application: Perfuse the KCO onto the cell at various concentrations to determine its effect on channel activity and to construct a dose-response curve.

Caption: Workflow for whole-cell patch-clamp experiments.

Thallium Flux Assay

This is a high-throughput, fluorescence-based assay used for screening large compound libraries to identify potential potassium channel modulators.[25][26] It relies on the principle that thallium (Tl+) ions can pass through open potassium channels and that the intracellular concentration of Tl+ can be measured with a fluorescent dye.[27][28]

Detailed Methodology:

-

Cell Plating: Seed cells expressing the target potassium channel in a 96- or 384-well black, clear-bottom microplate.

-

Dye Loading:

-

Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) and a PowerLoad™ concentrate to aid in dye entry into the cells.[27]

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate for 60-90 minutes at room temperature, protected from light.[29]

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds in an appropriate assay buffer.

-

Add the compounds to the wells and incubate for a predetermined time (e.g., 20 minutes) to allow for interaction with the channels.[26]

-

-

Thallium Stimulation and Fluorescence Reading:

-

Place the microplate in a fluorescence plate reader (e.g., FLIPR).

-

Initiate the kinetic read, measuring baseline fluorescence for a few seconds.

-

Inject a stimulus buffer containing Tl+ (and K+ for voltage-gated channels) into the wells.[28]

-

Continue to measure the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx through open potassium channels.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase, which is proportional to the rate of Tl+ influx.

-

For KCOs, the rate will be higher in the presence of the compound.

-

Construct dose-response curves and calculate EC50 values.

-

Caption: Workflow for a thallium flux assay.

Signaling Pathways and Mechanisms of Action

Potassium channel openers exert their effects by interacting with specific channel subunits and modulating their gating properties. The downstream consequences of this channel activation are mediated through various signaling pathways.

KATP Channel Activation Pathway

KATP channels are octameric complexes of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[9] Their activity is primarily regulated by the intracellular ratio of ATP to ADP.[11] ATP binding to the Kir6.x subunit inhibits channel activity, while Mg-ADP binding to the SUR subunit promotes opening.[5][30]

KCOs like diazoxide and pinacidil are thought to bind to the SUR subunit, stabilizing the channel in an open conformation and reducing its sensitivity to ATP-mediated inhibition.[17] The resulting K+ efflux leads to membrane hyperpolarization. In pancreatic β-cells, this prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin (B600854) secretion.[4][9] In smooth muscle cells, hyperpolarization closes L-type calcium channels, leading to vasodilation.

Caption: KATP channel signaling pathway in insulin secretion.

KCNQ/M-Channel Modulation

Neuronal KCNQ2-5 channels are critical for setting the resting membrane potential and for preventing repetitive firing.[13] Their activity is tonically suppressed by the activation of Gq/11-coupled receptors, such as muscarinic M1 receptors, through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid essential for channel function.[3]

KCNQ openers, such as retigabine, bind to a conserved tryptophan residue in the pore domain of KCNQ2-5 channels, stabilizing the open state of the channel.[31] This leads to a hyperpolarizing shift in the voltage dependence of activation, increasing the M-current and thereby reducing neuronal excitability. This mechanism is the basis for their use as antiepileptic drugs.

Caption: Signaling pathway of KCNQ/M-channel modulation.

BK Channel Activation Cascade

BK channels are activated by the synergistic action of membrane depolarization and elevated intracellular calcium.[14][32] In many cell types, BK channels are physically and functionally coupled to voltage-gated calcium channels (VGCCs).[33] Depolarization opens VGCCs, leading to a localized increase in intracellular calcium, which then binds to the "calcium bowl" on the BK channel, promoting its opening.[32]

The activation of BK channels provides a negative feedback loop, as the resulting K+ efflux repolarizes the membrane, leading to the closure of VGCCs and a reduction in calcium influx.[15] BK channel openers, such as NS11021, can directly bind to the channel and enhance its opening probability, thereby potentiating this negative feedback mechanism.[20]

Caption: Signaling cascade of BK channel activation.

Conclusion

Potassium channel openers represent a diverse and powerful class of pharmacological agents with significant therapeutic potential. Their ability to modulate cellular excitability through the activation of specific potassium channels makes them attractive targets for the treatment of a wide range of diseases. This guide has provided a comprehensive overview of the current state of knowledge in the field, including quantitative data on compound potency, detailed experimental methodologies for their study, and the intricate signaling pathways that mediate their effects. Future research will undoubtedly focus on the development of more potent and subtype-selective KCOs, which will not only provide more effective therapies but also serve as invaluable tools for further elucidating the complex roles of potassium channels in health and disease.

References

- 1. aurorabiomed.com [aurorabiomed.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Approaches to Studying Potassium Channels : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 8. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

- 9. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]

- 10. Regulation of ATP-sensitive potassium channel function by protein kinase A-mediated phosphorylation in transfected HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]

- 13. KCNQ potassium channels in sensory system and neural circuits [ouci.dntb.gov.ua]

- 14. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]

- 15. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. A Pharmacological Master Key Mechanism that Unlocks the Selectivity Filter Gate in K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Emerging Role of Calcium-Activated Potassium Channel in the Regulation of Cell Viability Following Potassium Ions Challenge in HEK293 Cells and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 24. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 26. google.com [google.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. moleculardevices.com [moleculardevices.com]

- 29. ionbiosciences.com [ionbiosciences.com]

- 30. Activation mechanism of ATP-sensitive K+ channels explored with real-time nucleotide binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Sequence determinants of subtype-specific actions of KCNQ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Ca2+- and Voltage-Activated K+ (BK) Channels in the Nervous System: One Gene, a Myriad of Physiological Functions [mdpi.com]

The Impact of KR-30450 on Ion Channel Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of KR-30450 on ion channel physiology, with a primary focus on its role as a potent potassium channel opener. The information is compiled for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

This compound exerts its physiological effects primarily through the activation of ATP-sensitive potassium (KATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability. In various cell types, including smooth muscle and cardiac myocytes, the opening of KATP channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and leading to cellular relaxation or reduced excitability.

Quantitative Data Summary

The relaxant potency of this compound and its metabolite, KR-30818, has been quantified in guinea pig bronchi against various spasmogens. The following table summarizes the half-maximal effective concentration (EC50) values, providing a clear comparison of their efficacy.

| Compound | Spasmogen | EC50 (μM) |

| This compound | Histamine (10⁻⁵ M) | 0.108 ± 0.077 |

| KR-30818 | Histamine (10⁻⁵ M) | 0.403 ± 0.023 |

| Lemakalim | Histamine (10⁻⁵ M) | 0.968 ± 0.036 |

| This compound | Prostaglandin F₂α (3x10⁻⁶ M) | 0.018 ± 0.001 |

| KR-30818 | Prostaglandin F₂α (3x10⁻⁶ M) | 0.028 ± 0.003 |

| Lemakalim | Prostaglandin F₂α (3x10⁻⁶ M) | 0.138 ± 0.019 |

Signaling Pathway

The activation of ATP-sensitive potassium channels by this compound initiates a signaling cascade that leads to smooth muscle relaxation. The following diagram illustrates this pathway.

Experimental Protocols